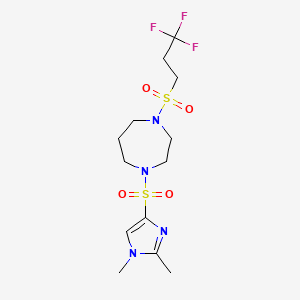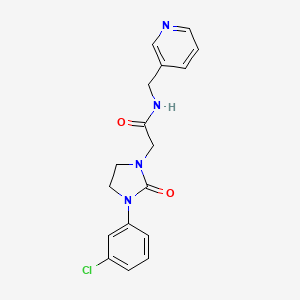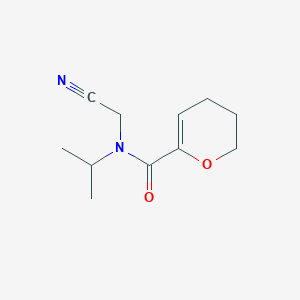
N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom, and a double bond . The “cyanomethyl” and “propan-2-yl” groups are likely attached to the nitrogen atom, and the “carboxamide” group is likely attached to the pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyran ring and various functional groups .Chemical Reactions Analysis
This compound, like other organic compounds, would likely undergo a variety of chemical reactions, including those typical of pyrans, nitriles (from the “cyanomethyl” group), alkyl groups (from the “propan-2-yl” group), and carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its polarity, solubility, stability, reactivity, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methodologies
Researchers have developed efficient synthetic approaches for creating functionalized 3,4-dihydro-2H-pyran-4-carboxamides, demonstrating the versatility of related structures in organic synthesis. For example, a diastereoselective synthesis method was established, utilizing the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media, showcasing an unusual process of quasi-hydrolysis of the cyano group (Ievlev et al., 2016). This method highlights the capability of cyano group transformations in regio- and diastereoselective modifications.
Cyclization Reactions and Heterocycle Formation
The synthesis of complex heterocycles is crucial for developing pharmaceuticals and materials science. Research includes the creation of 3H-naphtho[2.1-b]pyran-2-carboxamides from a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, facilitated by Lewis acids like ZnI2 and FeCl3, indicating the role of aryl-zinc (II) σ-bond formation and its addition to isocyanide (Nizami & Hua, 2018). Such methodologies offer pathways for synthesizing pharmacologically relevant structures.
Supramolecular Chemistry
The study of supramolecular interactions involving coumarin-derivative dyes and cucurbit[7]uril, leading to the formation of ternary complexes with mercuric ions, underscores the importance of understanding host-guest chemistry for sensor and material applications. The formation of these complexes, influenced by the photophysical behavior of the complexes, showcases the potential for using these systems in detecting metal ions and understanding the fundamental aspects of supramolecular assembly (Aliaga et al., 2015).
Material Science and Corrosion Inhibition
Research into carboxamide derivatives has also found applications in material science, specifically as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study demonstrated the inhibitive performance of carboxamide ligands, highlighting their potential as environmentally friendly corrosion inhibitors. Their effectiveness, attributed to adsorption at the metal/solution interface, underscores the potential of organic molecules in protecting metals from corrosion, a crucial consideration in industrial processes (Erami et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)13(7-6-12)11(14)10-5-3-4-8-15-10/h5,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCODTULWYCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


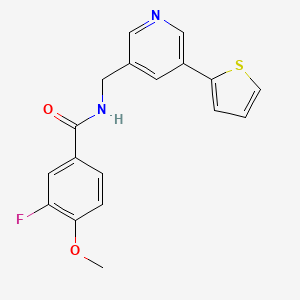
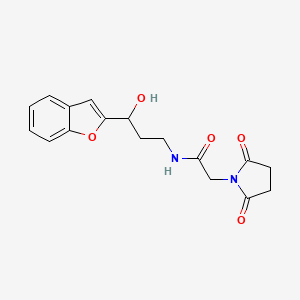
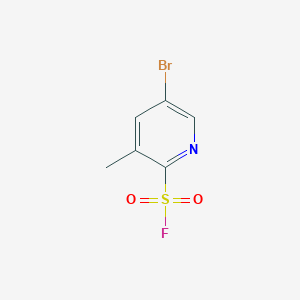


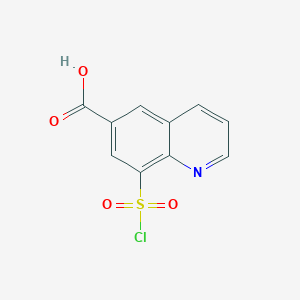

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
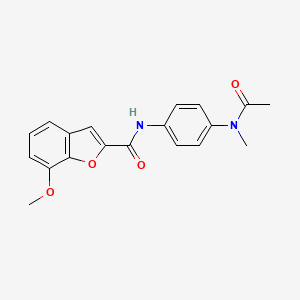
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)

